

Spectroscopic Characterization of Peptides with His(Trt)-Aib: A Comparative Guide

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Compound of Interest		
Compound Name:	Boc-His(Trt)-Aib-OH	
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For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount for ensuring quality, understanding structure-activity relationships, and advancing therapeutic programs. This guide provides a comparative analysis of the spectroscopic properties of peptides containing a Histidine residue protected with a Trityl (Trt) group adjacent to a sterically hindered, non-proteinogenic amino acid, α-aminoisobutyric acid (Aib). We present a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the dipeptide **Boc-His(Trt)-Aib-OH** and compare it with a more conventional dipeptide, Boc-His-Gly-OH, to highlight the unique spectroscopic signatures imparted by the Trt and Aib moieties.

Executive Summary

The incorporation of Aib into a peptide sequence introduces significant conformational constraints, often inducing helical secondary structures. The bulky Trityl protecting group on the Histidine side chain, while essential during synthesis, presents unique challenges and signatures in spectroscopic analysis. This guide demonstrates that:

- NMR Spectroscopy readily distinguishes the conformational rigidity imposed by Aib through characteristic shifts in the proton and carbon spectra. The gem-dimethyl group of Aib provides a clear and unambiguous signal.
- Mass Spectrometry of Trt-protected peptides is dominated by the facile loss of the trityl group, a key diagnostic feature. The fragmentation patterns provide sequence confirmation, but require careful optimization of ionization conditions to observe the intact parent ion.



This guide will delve into the experimental protocols and data interpretation for these powerful analytical techniques, providing a framework for the characterization of this important class of modified peptides.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for **Boc-His(Trt)-Aib-OH** and a comparative peptide, Boc-His-Gly-OH. This data is representative and serves to illustrate the key differences in their spectroscopic profiles.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)



Assignment	Boc-His(Trt)-Aib-OH Chemical Shift (δ, ppm)	Boc-His-Gly-OH Chemical Shift (δ, ppm)	Key Observations
Boc (9H, s)	1.42	1.43	Characteristic singlet for the tert-butoxycarbonyl protecting group.
His α-CH (1H, m)	4.55	4.40	The downfield shift in the Aib-containing peptide suggests a more constrained conformation.
His β-CH ₂ (2H, m)	3.10, 2.95	3.05, 2.90	Diastereotopic protons with slight shifts due to conformational differences.
His imidazole CH (2H, s)	7.45, 6.80	7.50, 6.85	Aromatic protons of the histidine side chain.
Trt aromatic (15H, m)	7.10-7.35	N/A	Complex multiplet characteristic of the trityl group protons.
Aib α-CH₃ (6H, s)	1.55, 1.50	N/A	Two distinct singlets for the gem-dimethyl group of Aib, a hallmark of its presence.
Gly α-CH ₂ (2H, d)	N/A	3.95	Doublet due to coupling with the amide proton.
Amide NH (2H, br s)	7.80, 6.90	7.90, 7.00	Broad signals for the amide protons.



Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment	Boc-His(Trt)-Aib-OH Chemical Shift (δ, ppm)	Boc-His-Gly-OH Chemical Shift (δ, ppm)	Key Observations
Boc C(CH₃)₃	28.3	28.4	Carbon signals of the Boc group.
Boc C=O	155.5	155.6	Carbonyl of the Boc group.
His α-C	54.0	53.5	Slight downfield shift for the Aib-peptide.
His β-C	29.5	29.8	
His imidazole C	137.0, 136.5, 118.0	135.0, 134.0, 117.0	Aromatic carbons of the histidine ring.
Trt C	144.0, 129.0, 128.0, 127.5	N/A	Aromatic carbons of the trityl group.
Aib α-C	57.0	N/A	Quaternary carbon of Aib.
Aib CH₃	25.0, 24.5	N/A	Diastereotopic methyl carbons of Aib.
Gly α-C	N/A	42.0	
Peptide C=O	175.0, 172.0	174.0, 171.0	Carbonyls of the peptide backbone and C-terminus.

Table 3: Comparative ESI-MS Data (Positive Ion Mode)



Parameter	Boc-His(Trt)-Aib-OH	Boc-His-Gly-OH	Key Observations
Molecular Formula	C34H38N4O5	C13H22N4O5	
Molecular Weight	582.7 g/mol	314.3 g/mol	
[M+H]+ (Calculated)	583.29	315.16	The protonated parent ion.
[M+Na]+ (Calculated)	605.27	337.14	The sodium adduct is commonly observed.
Major Fragment Ion	m/z 340.17 ([M- Trt+H]+)	m/z 259.13 ([M- Boc+H]+)	The dominant fragment for the Trt-peptide is the neutral loss of the trityl group (243.12 Da). For the Gly-peptide, loss of the Boc group is more prevalent.
Other Key Fragments	b1: 426.21 (Boc- His(Trt))	b1: 256.12 (Boc-His)	Characteristic b and y ions for sequence confirmation.
yı: 157.08 (Aib-OH)	yı: 76.04 (Gly-OH)		

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of His(Trt)-Aib containing peptides are provided below.

NMR Spectroscopy

- 1. Sample Preparation:
- Dissolve 5-10 mg of the peptide in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).



- Transfer the solution to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.
- Temperature: 298 K.
- 3. ¹³C NMR Spectroscopy:
- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled ¹³C experiment.
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2 seconds.

Mass Spectrometry

- 1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the peptide in methanol or acetonitrile.
- Dilute the stock solution to 10-100 μg/mL with the mobile phase.
- 2. ESI-MS Analysis:

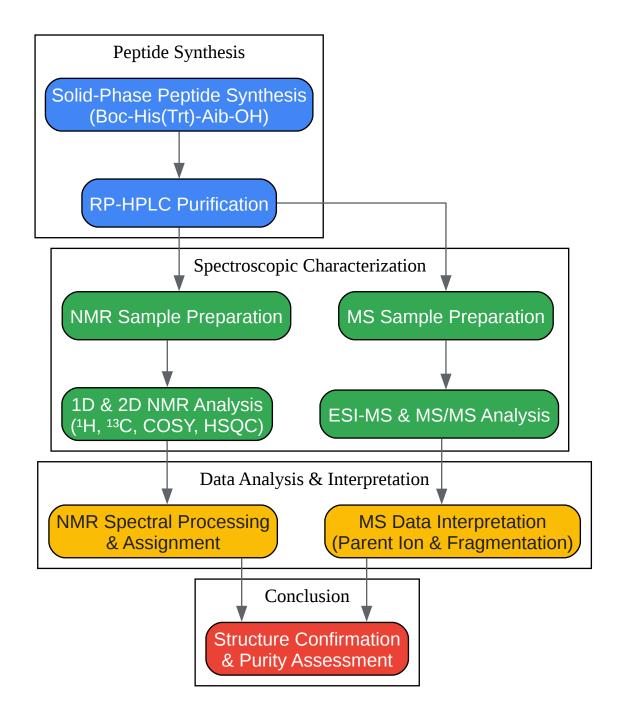


- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
- · Ionization Mode: Positive.
- Mobile Phase: 50:50 Acetonitrile: Water with 0.1% Formic Acid.
- Flow Rate: 0.2 mL/min.
- · Capillary Voltage: 3.5 kV.
- Cone Voltage: 20-40 V (A lower cone voltage is recommended to minimize in-source fragmentation of the Trt group).
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: m/z 100-1000.
- 3. MS/MS Fragmentation Analysis:
- Select the parent ion of interest (e.g., [M+H]+) for collision-induced dissociation (CID).
- Use a collision energy ramp (e.g., 10-30 eV) to obtain a representative fragmentation pattern.

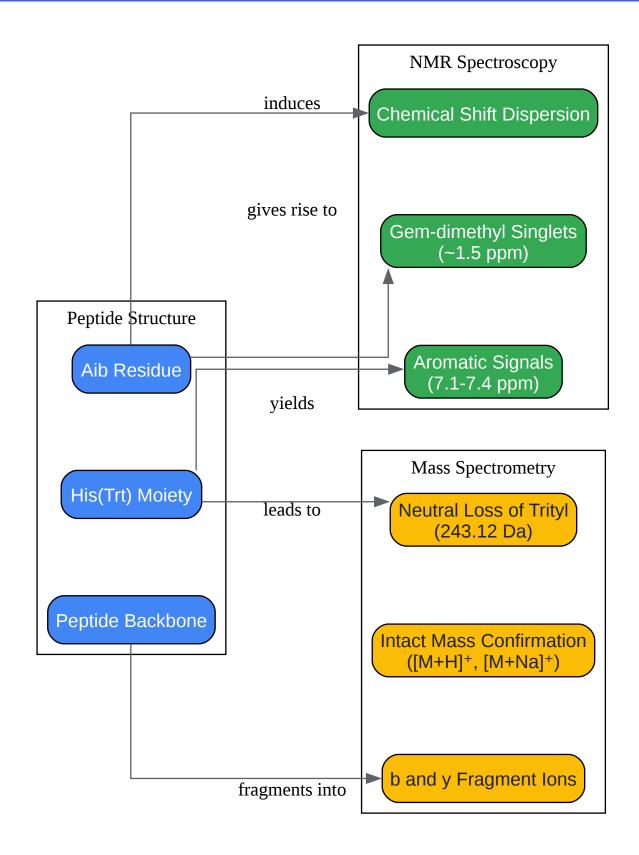
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a His(Trt)-Aib containing peptide.









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